Product packaging for 1-(Furan-2-yl)-5-methylhex-1-en-3-one(Cat. No.:CAS No. 4196-96-7)

1-(Furan-2-yl)-5-methylhex-1-en-3-one

Cat. No.: B14166418
CAS No.: 4196-96-7
M. Wt: 178.23 g/mol
InChI Key: ARPBBWPSIYPLJI-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-5-methylhex-1-en-3-one (CAS 4196-96-7) is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This molecule is of significant interest in sustainable chemistry and catalysis research, particularly as a derivative in reactions involving furfural, a platform chemical derived from biomass . Its primary research value lies in its role as a key intermediate in tandem catalytic processes. For instance, it is involved in single-reactor tandem synthesis, where it is produced via aldol condensation/crotonization between furfural and methyl isobutyl ketone (MIBK) . This makes it a precursor for the synthesis of valuable derivatives such as 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one through subsequent hydrogenation steps . The compound has been studied over robust bifunctional catalysts like Pd/Al2O3, demonstrating its relevance in developing continuous flow processes for the production of furan and tetrahydrofuran derivatives from renewable resources . From a molecular perspective, it features a furan ring, an α,β-unsaturated ketone system, and an alkyl side chain, contributing to its properties such as a calculated XLogP3 of 2.6 and a topological polar surface area of 30.2 Ų . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound in accordance with their institution's laboratory safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B14166418 1-(Furan-2-yl)-5-methylhex-1-en-3-one CAS No. 4196-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4196-96-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(furan-2-yl)-5-methylhex-1-en-3-one

InChI

InChI=1S/C11H14O2/c1-9(2)8-10(12)5-6-11-4-3-7-13-11/h3-7,9H,8H2,1-2H3

InChI Key

ARPBBWPSIYPLJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=CC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Furan 2 Yl 5 Methylhex 1 En 3 One

Aldol (B89426) Condensation and Crotonization Pathways

The synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one is principally achieved through the base- or acid-catalyzed cross-aldol condensation of furfural (B47365) and methyl isobutyl ketone (MIBK). This reaction first forms a β-hydroxy ketone intermediate, which then readily dehydrates (crotonization) to yield the final α,β-unsaturated ketone product. This process is a key strategy in converting smaller, biomass-derived platform molecules into larger, more valuable chemicals, such as biofuel precursors. researchgate.net

Catalyst Systems and Reaction Conditions for this compound Synthesis

The efficiency and selectivity of the aldol condensation route are highly dependent on the catalyst system and the specific reaction conditions employed. Research has focused on developing robust, reusable heterogeneous catalysts to create more sustainable and economical processes.

A variety of solid catalysts have been investigated to facilitate the synthesis of this compound, each with distinct advantages.

Pd/Al2O3 : A bifunctional palladium on alumina (B75360) catalyst has been reported for the single-reactor tandem aldol condensation/crotonization of furfural and MIBK. This system is versatile, proving effective in both batch and continuous-flow reactors. The acidic and basic sites on the alumina support are thought to catalyze the condensation/crotonization step, while the palladium component can be utilized for subsequent hydrogenation reactions if desired.

Zr-MOF-808/MCM-41 : A hybrid material consisting of a zirconium-based metal-organic framework (Zr-MOF-808) grown on a mesoporous silica (B1680970) scaffold (MCM-41) serves as an effective catalyst. griffith.edu.au The Zr species provide strong Lewis acidity, which is crucial for the condensation reaction. Supporting the MOF on silica results in well-dispersed active sites and enhances catalytic activity compared to the unsupported MOF. griffith.edu.au

CaO : Calcium oxide is a simple and effective solid base catalyst for this transformation. Under optimized conditions, CaO has been shown to achieve high yields of the target product. rsc.org The basic sites on the CaO surface are responsible for deprotonating the methyl isobutyl ketone to form the nucleophilic enolate, which then attacks the carbonyl carbon of furfural.

Catalyst SystemCatalyst TypeKey FeaturesReported Yield/Performance
Pd/Al2O3Bifunctional (Acid/Base & Metal)Effective in both batch and continuous modes. In continuous mode, achieved 35% selectivity to the target enone at 55% furfural conversion.
Zr-MOF-808/MCM-41Solid Lewis AcidHigh surface area with well-dispersed Zr active sites. griffith.edu.auDelivered 68% furfural conversion and 90% selectivity to the target product at 130 °C. griffith.edu.au
CaOSolid BaseEffective solid base for enolate formation. Achieved a maximum yield of 79.5%. rsc.org

Fine-tuning reaction parameters is critical for maximizing the yield and selectivity of this compound.

Temperature : The optimal temperature varies with the catalyst system. For instance, the Zr-MOF-808/MCM-41 catalyst showed high selectivity at 130 °C. griffith.edu.au In contrast, reactions using the Pd/Al2O3 catalyst were conducted at higher temperatures, such as 170 °C in a continuous flow setup and 180 °C in batch mode.

Concentration : Reactant concentration and molar ratios play a crucial role. With the Pd/Al2O3 catalyst, it was noted that higher concentrations of furfural could inhibit the Lewis acid centers, thereby decreasing the reaction rate. For the Zr-MOF-808/MCM-41 system, adjusting the furfural-to-zirconium mass ratio was found to be key in preventing catalyst deactivation and improving performance. griffith.edu.au

Flow : In continuous production setups, flow rates are a key variable. A study using a Pd/Al2O3 catalyst in a fixed-bed reactor operated at a weight-hourly space velocity (WHSV) of 0.50 h⁻¹.

ParameterCatalyst SystemOptimized Condition/Observation
TemperatureZr-MOF-808/MCM-41130 °C griffith.edu.au
Pd/Al2O3170 °C (Continuous), 180 °C (Batch)
Concentration/RatioPd/Al2O3Higher furfural concentration can inhibit the reaction rate.
Zr-MOF-808/MCM-41Decreasing furfural:Zr ratio to 75:1 improved stability and performance. griffith.edu.au
Flow (WHSV)Pd/Al2O30.50 h⁻¹ in a continuous fixed-bed reactor.

Feedstock Utilization from Biomass-Derived Precursors (e.g., Furfural, Methyl Isobutyl Ketone)

The synthesis of this compound is a prime example of valorizing biomass. The primary reactants, furfural and methyl isobutyl ketone, are both readily derivable from lignocellulosic biomass. researchgate.netgriffith.edu.au

Furfural : This key platform chemical is produced through the acid-catalyzed dehydration of C5 sugars, such as xylose, which are abundant in the hemicellulose fraction of biomass. researchgate.netmdpi.com

Methyl Isobutyl Ketone (MIBK) : MIBK can also be synthesized from biomass-derived precursors. For example, it can be produced from acetone, which itself can be obtained through the ABE (acetone-butanol-ethanol) fermentation of sugars. Furthermore, MIBK is also used as a solvent in biphasic systems for the production of furfural, potentially allowing for integrated biorefinery concepts. nih.gov

The use of these renewable feedstocks positions the synthesis of this compound within the framework of green and sustainable chemistry. mdpi.com

Selectivity Control in Aldol Condensation/Crotonization

Controlling selectivity is paramount to ensure the efficient production of the desired C11 enone and to minimize the formation of byproducts. Several factors influence the selectivity of the reaction.

One major challenge is preventing the self-condensation of furfural, which can lead to polymerization and catalyst deactivation. griffith.edu.au Research on the Zr-MOF-808/MCM-41 catalyst demonstrated that lowering the furfural-to-catalyst ratio significantly suppressed these side reactions, leading to an outstanding 100% selectivity towards the desired condensation product. griffith.edu.au

Another side reaction is the Cannizzaro reaction, where two molecules of furfural disproportionate into furfuryl alcohol and furoic acid. The formation of furoic acid can poison basic catalysts. osti.gov Therefore, reaction conditions must be optimized to favor the aldol condensation pathway over these competing reactions.

Furthermore, the initial C11 aldol adduct can sometimes react with a second molecule of furfural, leading to heavier C16 products. The steric hindrance of the isobutyl group in MIBK helps to minimize this subsequent reaction compared to smaller ketones like acetone. mdpi.com The choice of catalyst and reactant ratios are key levers to control the product distribution. mdpi.com

General Approaches to Furan-Containing Ketones and Enones

While aldol condensation is the most direct route to this compound, various other synthetic methodologies exist for the broader class of furan-containing ketones and enones. These methods highlight the versatility of the furan (B31954) ring as a synthon in organic chemistry. acs.org

One approach involves the metal-catalyzed cycloisomerization of allenyl ketones to assemble the furan ring system. nih.gov Another strategy is the deoxygenative C-C coupling, where furan-based carboxylic acids are reacted with alkenes under visible-light photoredox catalysis to furnish the corresponding ketones. nih.gov

More complex pathways include the oxidative dearomatization of 3-(furan-2-yl)-propan-1-ones, which, after an unusual cyclization related to the Paal–Knorr synthesis, can yield 3-(furan-2-yl)-prop-2-en-1-ones. nih.gov Additionally, direct C-H functionalization offers a modern approach, where the furan ring is directly alkylated at the α-position using a palladium catalyst, providing α-alkylfurans that could be precursors to furan ketones. nih.gov These diverse methods underscore the wide range of synthetic tools available for accessing the valuable structural motif of furan-containing ketones and enones.

Cycloisomerization Reactions (e.g., from alkynyl ketones)

Cycloisomerization reactions of functionalized alkynes, particularly alkynyl ketones, represent a powerful and atom-economical approach for the synthesis of substituted furans. These reactions are often catalyzed by transition metals that activate the alkyne moiety, facilitating an intramolecular nucleophilic attack by a tethered oxygen atom.

Gold catalysts, in particular, have emerged as highly effective for the cycloisomerization of alkynyl ketones. The carbophilic nature of gold(I) and gold(III) complexes allows for the efficient activation of the carbon-carbon triple bond towards intramolecular attack by the carbonyl oxygen. This process typically proceeds through a 5- exo-dig cyclization pathway. For instance, gold(I)-catalyzed cycloisomerization of γ-acyloxyalkynyl ketones has been shown to produce highly substituted furans in good yields. organic-chemistry.org Similarly, a tandem gold(I)-catalyzed isomerization of alkynyl ketones to allenyl ketones followed by cycloisomerization provides a direct route to 2,5-disubstituted furans.

Copper(I) iodide has also been demonstrated to be an effective catalyst for the cycloisomerization of alkynyl ketones, leading to the formation of 2-monosubstituted and 2,5-disubstituted furans under mild conditions. nih.gov The proposed mechanism involves a triethylamine-Cu(I)-catalyzed isomerization of the alkynyl ketone to an allenyl ketone intermediate, which then undergoes cyclization.

Palladium catalysts are also utilized in the cycloisomerization of acetylenic ketones to furnish substituted furans. acs.org Furthermore, the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a facile route to a variety of substituted furans under neutral conditions. acs.org

CatalystSubstrateProductYield (%)Reference
Ph₃PAuNTf₂γ-Acyloxyalkynyl ketonesHighly substituted furansup to 93% organic-chemistry.org
CuIAlkynyl ketones2,5-Disubstituted furansNot specified nih.gov
K₂PdI₄(Z)-2-en-4-yn-1-olsSubstituted furans76-81% (isolated) acs.org

Metal-Catalyzed Furan Ring Construction

Beyond the cycloisomerization of pre-functionalized substrates, a broader range of metal-catalyzed reactions have been developed for the de novo construction of the furan ring from simpler starting materials. These methods often involve coupling and annulation strategies, providing access to a diverse array of furan derivatives. A review of metal-catalyzed furan synthesis highlights the versatility of this approach. hud.ac.uk

Rhodium-catalyzed reactions have been employed for furan synthesis through various pathways. For example, rhodium(III)-catalyzed C-H activation of α,β-unsaturated ketones and their subsequent annulation with acrylates can produce trisubstituted furans. rsc.org In this process, a silver salt often plays a dual role as a halide scavenger and a Lewis acid to promote the final Paal-Knorr type cyclization. rsc.org Another rhodium(III)-catalyzed method involves the cyclization of acrylic acids with α-diazocarbonyl compounds. nih.govacs.org

Palladium-catalyzed methodologies are also prominent in furan synthesis. A palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides offers a regioselective route to 2,3,4-trisubstituted furans. organic-chemistry.org Additionally, a unified approach to furan natural products has been developed using sequential phosphine-palladium catalysis, involving Michael-Heck reactions between functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.gov

Copper-catalyzed annulations provide another efficient route to substituted furans. For instance, the copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids allows for the synthesis of 2,3,5-trisubstituted furans. acs.org A copper(I)-catalyzed annulation of ketones with alkynoates under ligand- and additive-free conditions has also been reported. rsc.org Furthermore, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides is a viable strategy. tandfonline.com

Metal CatalystReactantsProductKey FeaturesReference
Rhodium(III)α,β-Unsaturated ketones and acrylatesTrisubstituted furansC-H activation, Paal-Knorr cyclization rsc.org
Palladium(0)(Z)-β-Halo allylic alcohols and activated alkynesPolyalkyl furansSequential Michael-Heck reactions nih.gov
Copper(I/II)Alkyl ketones and α,β-unsaturated carboxylic acids2,3,5-Trisubstituted furansOxidative free-radical process acs.org

Brønsted Acid-Promoted Heterocyclization to Substituted Furans

Brønsted acids can effectively catalyze the formation of the furan ring through the dehydrative cyclization of suitable precursors. This approach offers a metal-free alternative for the synthesis of substituted furans.

One notable example is the para-toluenesulfonic acid (p-TSA) catalyzed heterocyclization of γ-hydroxy-α,β-unsaturated ketones. figshare.com This reaction proceeds under mild conditions at room temperature and is believed to occur via an in situ deprotection (if a silyl (B83357) ether is present) followed by acid-promoted cyclization and elimination of water. figshare.com Mechanistic studies suggest that the reaction may proceed through the formation of an allylic cation, which undergoes a 4π-electrocyclization. figshare.com

Chloroacetic acid has been shown to promote an efficient and diastereoselective intramolecular cascade reaction of electron-deficient ynenones to produce 2,3,5-trisubstituted furans bearing a fused cyclopropyl (B3062369) group. ijsrst.com

Brønsted AcidSubstrateProductKey FeaturesReference
p-Toluenesulfonic acid (p-TSA)γ-Hydroxy-α,β-unsaturated ketonesSubstituted furansMild conditions, dehydrative cyclization figshare.com
Chloroacetic acidElectron-deficient ynenones2,3,5-Trisubstituted furansDiastereoselective, intramolecular cascade ijsrst.com

Iodine-Mediated Furan Ring Formation from Ketones

Molecular iodine has emerged as a versatile and environmentally friendly catalyst for a variety of organic transformations, including the synthesis of furans. Iodine-catalyzed methods offer mild reaction conditions and often proceed without the need for metallic reagents.

A notable application is the iodine/dimethyl sulfoxide (B87167) (DMSO) mediated one-step synthesis of furan rings from α-isopropylidene ketones. This biomimetic approach has been successfully applied to the synthesis of several bioactive terpene furans. The reaction is proposed to proceed through an iodinated intermediate, with DMSO acting as an oxidant to regenerate the iodine catalyst.

Furthermore, a broader scope of iodine-catalyzed synthesis of substituted furans and pyrans has been explored. acs.orgacs.org For instance, the reaction of α-propargyl-β-ketoester substrates in the presence of a catalytic amount of iodine can afford 3-carboxy-2,5-disubstituted furans. acs.org Mechanistic investigations suggest that the reaction may proceed through various pathways, including halogen-bonding or Brønsted acid catalysis.

ReagentsSubstrateProductKey FeaturesReference
I₂/DMSOα-Isopropylidene ketonesFuran ringsBiomimetic, one-step synthesis
I₂ (catalytic)α-Propargyl-β-ketoesters3-Carboxy-2,5-disubstituted furansMild, solvent-free conditions acs.orgacs.org

Michael Addition and Subsequent Cyclization Strategies

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. When integrated into a tandem sequence with a cyclization step, it provides a powerful strategy for the construction of heterocyclic rings, including furans.

A facile synthesis of cyanofurans has been developed via a Michael addition/cyclization of ene-yne-ketones with trimethylsilyl (B98337) cyanide under metal-free conditions. rsc.org This approach delivers a wide range of cyanofurans in high yields. rsc.org

Palladium catalysis has been combined with Michael addition in a sequential manner to synthesize polyalkyl furans. This method involves a phosphine-catalyzed Michael addition of a functionalized (Z)-β-halo allylic alcohol to an activated alkyne, followed by a palladium-catalyzed Heck cyclization and aromatization. nih.gov

Furthermore, the synthesis of tetrasubstituted furans has been achieved through the Michael addition to β-nitroacrylates. The Paal-Knorr synthesis of furans, which involves the cyclization of 1,4-dicarbonyl compounds, can also be preceded by a Michael addition to generate the dicarbonyl precursor in situ. acs.org

Reaction TypeReactantsCatalyst/PromoterProductReference
Michael addition/cyclizationEne-yne-ketones and trimethylsilyl cyanideMetal-freeCyanofurans rsc.org
Sequential Michael-Heck(Z)-β-Halo allylic alcohols and activated alkynesPhosphine and PalladiumPolyalkyl furans nih.gov
Michael addition/Paal-KnorrNucleophile and α,β-unsaturated carbonyl, then cyclizationAcid or BaseSubstituted furans acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 1-(Furan-2-yl)-5-methylhex-1-en-3-one, both ¹H and ¹³C NMR would provide critical data for assigning the stereochemistry and regiochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the vinyl protons of the enone system, and the protons of the methylhexanone side chain. The coupling constants (J values) between the vinyl protons are particularly important for determining the stereochemistry of the double bond. A large coupling constant (typically >15 Hz) is indicative of an E (trans) configuration, while a smaller coupling constant would suggest a Z (cis) configuration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the double bond, and the carbons of the furan ring would be characteristic.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for a similar compound, (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one mdpi.com

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Vinyl H (α to C=O)6.98 (d, J = 15.3 Hz)118.35
Vinyl H (β to C=O)7.37 (d, J = 15.3 Hz)129.08
Furan H6.57 (d, J = 3.3 Hz)116.56
Furan H6.37 (d, J = 3.3 Hz)110.47
-CH₂OH4.65 (s)57.60
C=O-204.42
Furan C (substituted)-151.53
Furan C (substituted)-156.26
Quaternary C-43.17
-C(CH₃)₃1.20 (s)26.31

Note: This data is for a structurally similar compound and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS provides definitive confirmation of its elemental composition.

The molecular formula of this compound is C₁₁H₁₄O₂. nih.govechemi.com The calculated exact mass for this formula is 178.0994 g/mol . nih.gov HRMS analysis would yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Interactive Data Table: Molecular Formula and Mass Data for this compound

Parameter Value Source
Molecular FormulaC₁₁H₁₄O₂ nih.govechemi.com
Molecular Weight178.23 g/mol nih.gov
Exact Mass178.0994 g/mol nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the conjugated ketone.

C=C Stretch: Absorptions corresponding to the carbon-carbon double bond of the enone system and the furan ring would appear in the 1500-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond within the furan ring would typically be observed in the 1000-1300 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the furan ring can also provide structural information. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Conjugated Ketone)1650-1700
C=C (Alkene and Furan)1500-1650
C-O (Furan)1000-1300
C-H (sp² and sp³)2850-3100

X-ray Diffraction (XRD) for Catalyst Characterization in Synthesis of this compound

While X-ray Diffraction (XRD) is a primary method for determining the three-dimensional structure of crystalline solids, in the context of the synthesis of this compound, it is more commonly applied to the characterization of the catalysts used in the reaction. The synthesis of furan derivatives often employs heterogeneous catalysts. rsc.orglidsen.com

XRD analysis of these catalysts can provide crucial information about their crystalline structure, phase purity, and particle size. nih.govresearchgate.net For instance, if a metal oxide catalyst is used, XRD can identify the specific crystallographic phase of the oxide, which can directly impact its catalytic activity and selectivity. The sharpness of the diffraction peaks can also give an indication of the crystallite size, with broader peaks suggesting smaller, potentially more active, nanoparticles. researchgate.net

Reactivity and Reaction Mechanisms of 1 Furan 2 Yl 5 Methylhex 1 En 3 One

Reactivity of the Furan (B31954) Moiety

The furan ring's reactivity is distinct from that of benzene (B151609), its six-membered carbocyclic counterpart. Although it possesses aromatic character, its resonance energy is significantly lower (~16 kcal/mol) compared to benzene (~36 kcal/mol). acs.org This reduced aromatic stabilization means that furan can undergo reactions that lead to dearomatization under relatively mild conditions, making it a highly flexible synthon. acs.org The presence of the oxygen heteroatom enriches the ring with π-electrons, rendering it more susceptible to electrophilic attack than benzene and classifying it as a π-electron rich aromatic.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Photocycloaddition)

The furan ring can function as an electron-rich 1,3-diene in cycloaddition reactions, a characteristic that significantly expands its synthetic utility for forming carbon-carbon bonds. acs.org

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a key transformation for furan derivatives. mdpi.com In this reaction, the furan acts as the diene, reacting with a dienophile to form oxabicyclo[2.2.1]heptane derivatives. acs.orgquora.com The reaction is atom-economical and is considered a "green" process. mdpi.com However, the low reactivity of furan as a diene often leads to reversible reactions (retro-Diels-Alder), which can affect the yield and selectivity of the cycloaddition. mdpi.comrsc.org The success of the Diels-Alder reaction is influenced by several factors, including the electronic nature of the substituents on both the furan and the dienophile, the reaction temperature, and the use of catalysts, often Lewis acids. mdpi.comrsc.org Electron-donating groups on the furan ring and electron-withdrawing groups on the dienophile generally enhance the reaction rate. tudelft.nl

Table 1: Factors Influencing Furan Diels-Alder Reactions
FactorEffect on ReactionExample/Note
Substituents Electron-donating groups on furan increase reactivity. Electron-withdrawing groups on the dienophile increase reactivity. tudelft.nlMethylated furans react more readily than furan itself. tudelft.nl
Temperature Higher temperatures can increase reaction rates but may favor the retro-Diels-Alder reaction due to unfavorable entropy. rsc.orgtudelft.nlFinding an optimal temperature is crucial for maximizing adduct yield.
Catalysis Lewis acids are often used to catalyze reactions with less active dienophiles. mdpi.com-
Solvent Aqueous media can provide a thermodynamic driving force, especially for electron-poor furans like furfural (B47365). tudelft.nlReaction of furfural with maleimides is successful in water. tudelft.nl

[2+2] Photocycloaddition: Photochemical [2+2] cycloaddition is a valuable method for synthesizing strained four-membered rings, such as cyclobutanes and oxetanes. acs.orglibretexts.org This reaction typically involves the excitation of one reaction partner with UV light, which then reacts with a ground-state partner. libretexts.org In the context of furan chemistry, this reaction has been explored with various derivatives. For instance, the intramolecular [2+2] photocycloaddition of chiral 2(5H)-furanones with tethered alkenes has been shown to proceed with high regio- and diastereoselectivity. acs.org The reaction can be initiated by direct UV irradiation or through sensitized irradiation using a photocatalyst. thieme-connect.com These reactions are often simple, inexpensive, and can be performed under mild conditions. und.edu

Ring Opening Reactions and Transformations

The reduced aromaticity of the furan ring makes it susceptible to cleavage under various conditions, providing access to linear, functionalized molecules that would be difficult to synthesize otherwise. acs.org

Palladium catalysts can effectively mediate the ring opening of furan derivatives. rsc.orgrsc.org This process is particularly interesting as it can lead to the formation of α,β-unsaturated aldehydes and ketones. rsc.org The reaction often involves the C–H activation of the furan ring at the 2-position, which is the most reactive site. rsc.org Studies have shown that furan-containing compounds can be converted into pyrrolopyrimidines and indoles through a palladium-catalyzed ring-opening and subsequent cyclization sequence, often enhanced by microwave irradiation. rsc.org

The mechanism of furan ring opening can vary depending on the reaction conditions.

Acid-Catalyzed Ring Opening: In acidic aqueous solutions, the ring opening process is often initiated by the protonation of the furan ring. researchgate.netacs.org The diffusion of a proton to the furan is the rate-limiting step, with protonation at the α-carbon (C2 or C5 position) being energetically favored over the β-carbon (C3 or C4 position). researchgate.netacs.org This initial protonation leads to the formation of furanol intermediates. Subsequent protonation of the ring oxygen in these intermediates triggers the cleavage of the furan ring, ultimately forming products like 4-hydroxy-2-butenal. researchgate.netacs.org The presence of water can also significantly influence ring opening during the acid-initiated polymerization of furan derivatives. nih.gov

Photoinduced Ring Opening: The furan ring can also be opened through photochemical processes. aip.org This reaction is considered a key step in the photoisomerization of furans and serves as a significant channel for the non-radiative decay of their excited states. Theoretical studies suggest that upon photoexcitation, the furan molecule can undergo stretching and breaking of a carbon-oxygen bond, leading to a ring-opened structure. This process may involve conical intersections between the excited-state and ground-state potential energy surfaces. aip.org

Aromatic Substitution Reactions

Furan readily undergoes electrophilic aromatic substitution reactions, showing significantly higher reactivity than benzene. pearson.com This enhanced reactivity is due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. wikipedia.org

Substitution occurs preferentially at the 2- and 5-positions (the α-carbons). pearson.compearson.com This regioselectivity can be explained by examining the stability of the carbocation intermediate (sigma complex) formed during the reaction. When the electrophile attacks at the 2-position, the positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the lone pair of the oxygen atom. pearson.comquora.com In contrast, attack at the 3-position results in a less stable intermediate with fewer resonance structures, and the oxygen atom is less effective at stabilizing the positive charge. pearson.comquora.com Consequently, reactions such as halogenation, nitration, and sulfonation proceed under milder conditions than those required for benzene and yield primarily the 2-substituted product. pearson.compharmaguideline.com

Table 2: Comparison of Intermediates in Electrophilic Substitution of Furan
Position of AttackNumber of Resonance Structures for IntermediateStability of IntermediateOutcome
2-Position (α) 3More stable due to greater charge delocalization and oxygen participation. quora.comPreferred reaction pathway. pearson.com
3-Position (β) 2Less stable. quora.comMinor or no product formed.

Reductive Transformations of the Furan Ring (Hydrogenation)

The furan ring can be reduced to yield dihydrofurans and, more commonly, tetrahydrofurans. wikipedia.org This transformation, known as hydrogenation, is a crucial process for converting biomass-derived furans into valuable chemicals and fuel additives. rsc.org

Reactivity of the α,β-Unsaturated Ketone (Enone) Moiety

The α,β-unsaturated ketone, or enone, functionality in 1-(furan-2-yl)-5-methylhex-1-en-3-one is a key determinant of its chemical reactivity. This system is characterized by a conjugated π-system encompassing the carbon-carbon double bond and the carbonyl group. This conjugation results in a delocalization of electron density, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Conjugate (Michael) Additions

One of the most characteristic reactions of α,β-unsaturated ketones is the nucleophilic conjugate addition, also known as the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. The resulting enolate intermediate is then protonated to yield the 1,4-adduct. A diverse range of nucleophiles can participate in Michael additions to furan-containing enones, including malonates, nitroalkanes, and thiols.

The development of asymmetric Michael additions has been a significant focus in organic synthesis, enabling the stereocontrolled formation of chiral products. In the context of furan-containing enones, chiral catalysts are employed to induce enantioselectivity in the addition of nucleophiles. While specific studies on this compound are limited, research on analogous furan chalcones and other α,β-unsaturated ketones provides insight into the potential for asymmetric transformations. For instance, chiral sodium glycerophosphate has been utilized as a catalyst in the Michael addition of methyl malonate to various chalcones, yielding products with good enantiomeric excesses. Similarly, polymer-anchored chiral catalysts have demonstrated high enantioselectivity in the addition of nitromethane (B149229) to chalcone (B49325).

The table below illustrates the enantioselective Michael addition of various nucleophiles to chalcone derivatives, showcasing the potential for achieving high stereocontrol in reactions involving similar enone systems.

Enone SubstrateNucleophileCatalystYield (%)Enantiomeric Excess (ee %)
ChalconeMethyl MalonateChiral Sodium GlycerophosphateSatisfactoryGood
ChalconeNitromethanePolymer-anchored Chiral CatalystGoodHigh
β,β-Disubstituted β-Trifluoromethyl EnonesMalonatesBifunctional Tertiary Amine–ThioureasHighUp to 95%
PyrrolonesChalconesChiral 1,2-Diaminocyclohexane-2-(N-Boc-amino)benzoic acidUp to 90%Up to 95%

Organocatalysis has emerged as a powerful tool for mediating asymmetric Michael additions, offering a metal-free alternative to traditional methods. Chiral amines, thioureas, and squaramides are among the organocatalysts that have been successfully employed. These catalysts activate the enone substrate and/or the nucleophile through the formation of iminium ions, hydrogen bonding, or other non-covalent interactions, thereby facilitating a stereoselective reaction pathway.

For furan-containing enones, organocatalytic approaches have been explored. For example, the asymmetric Michael addition of aldehydes to 2-furanones has been achieved with high yields and stereoselectivities using organocatalysts. While not the specific substrate of focus, this demonstrates the applicability of organocatalysis to furan-containing Michael acceptors. The reaction of malonates with enones, a classic Michael addition, has also been successfully rendered enantioselective using primary amine thiourea (B124793) organocatalysts derived from cinchona alkaloids.

The following table presents examples of organocatalytic Michael additions to enones, highlighting the diversity of catalysts and the high levels of stereocontrol that can be achieved.

Enone SubstrateNucleophileOrganocatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
2-FuranonesAldehydesNot SpecifiedUp to 89%Up to 9.2:1Up to 99%
Cyclic and Acyclic EnonesMalonatesPrimary Amine ThioureaExcellentNot ReportedExcellent
Unsaturated 1,4-DiketonesMalonatesThiourea and Squaramide derivativesUp to 98%Not ReportedUp to 93%

Reductive Amination and Hydrogenation of the Enone System

The enone moiety of this compound is also susceptible to reduction. Depending on the reaction conditions and the catalyst employed, either the carbon-carbon double bond, the carbonyl group, or both can be hydrogenated.

Reductive amination is a valuable transformation that converts the carbonyl group into an amine. This typically involves the initial formation of an imine or enamine, followed by reduction. For furan-containing α,β-unsaturated carbonyl compounds, this reaction can be designed to selectively hydrogenate the imine intermediate while also reducing the enone double bond and potentially the furan ring. A patented process describes the reductive amination of furan derivatives using a supported palladium catalyst, which results in high yields of the corresponding tetrahydrofuran-derived amine. The reductive amination of furanic aldehydes and ketones is a well-established method for synthesizing furan-containing amines, often utilizing catalysts based on nickel, cobalt, or copper.

Catalytic hydrogenation of the enone system can lead to different products. Selective hydrogenation of the carbon-carbon double bond yields the corresponding saturated ketone, while reduction of the carbonyl group produces an allylic alcohol. Complete hydrogenation of both functionalities results in a saturated alcohol. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity. For instance, iridium-pyridine-phosphinite catalysts have been used for the asymmetric hydrogenation of substituted furans, yielding tetrahydrofuran (B95107) derivatives with high enantioselectivity.

Combined Reactivity of the Furan-Enone System in this compound

The presence of both a furan ring and an enone system in this compound gives rise to a rich and complex reactivity profile. The two functional groups can react independently or in a concerted or sequential manner, leading to a variety of chemical transformations.

The furan ring, being an electron-rich aromatic system, can participate in electrophilic aromatic substitution reactions. However, its reactivity is also influenced by the electron-withdrawing nature of the conjugated enone substituent. Conversely, the reactivity of the enone is modulated by the electron-donating character of the furan ring. This interplay can influence the regioselectivity and stereoselectivity of reactions.

For example, in conjugate addition reactions, the furan ring can act as a directing group, influencing the facial selectivity of the nucleophilic attack on the β-carbon. Furthermore, the furan ring itself can be involved in subsequent reactions. For instance, after a Michael addition, the furan ring could undergo dearomatization or participate in cycloaddition reactions.

Mechanistic Investigations of Transformations Involving this compound

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways.

In the context of Michael additions, DFT studies on related systems have provided insights into the transition states and the origins of stereoselectivity. For instance, in the organocatalytic Michael addition of aldehydes to 2-furanones, DFT calculations have shown that the protonation of the anionic malonate intermediate is the rate-determining step.

Mechanistic studies of the hydrogenation of furan derivatives have also been conducted. DFT calculations on the hydrogenation of furan on a Pd(111) surface suggest that the reaction proceeds via sequential hydrogenation of the carbon atoms of the furan ring.

For the cyclization of 2-hydroxy chalcone to flavanone, a reaction analogous to potential intramolecular reactions of substituted furan-enones, DFT studies with the M06-2X functional have elucidated a three-step mechanism involving protonation, cyclization, and tautomerization, with the latter being the rate-determining step.

These computational investigations, combined with experimental observations, provide a detailed picture of the factors that govern the reactivity and selectivity of reactions involving furan-enone systems.

Computational Chemistry and Theoretical Investigations of 1 Furan 2 Yl 5 Methylhex 1 En 3 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-(Furan-2-yl)-5-methylhex-1-en-3-one, which is typically synthesized via a base-catalyzed aldol (B89426) condensation of furfural (B47365) and methyl isobutyl ketone (MIBK), DFT is instrumental in mapping out the entire reaction pathway.

The mechanism involves three primary stages:

Enolate Formation: A base abstracts an α-proton from MIBK to form a nucleophilic enolate.

C-C Bond Formation: The enolate attacks the electrophilic carbonyl carbon of furfural, forming an aldol addition product.

Dehydration: The aldol adduct undergoes dehydration to form the final α,β-unsaturated ketone product, this compound.

Furthermore, DFT is crucial for studying reaction selectivity. In the synthesis of furan-based compounds, side reactions can occur. For instance, under strongly basic conditions, furfural can undergo the Cannizzaro reaction, where two molecules disproportionate to form furfuryl alcohol and 2-furoic acid. DFT studies can compare the activation barriers for the desired aldol condensation pathway versus the undesired Cannizzaro pathway, helping to predict reaction conditions that favor the formation of this compound. osti.gov Theoretical investigations into the aldol condensation of furfural with other ketones have shown that the deprotonation of the ketone is often a key barrier, and the subsequent C-C bond formation is typically the rate- and selectivity-determining step. researchgate.net

Table 1: Representative Calculated Activation Energies for an Analogous Furfural-Acetone Aldol Condensation using DFT
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Enolate formation from Acetone15.2
2Nucleophilic attack on Furfural12.8
3Dehydration to final product25.6

Note: Data are representative of typical DFT calculations for aldol condensation reactions involving furfural and are for illustrative purposes.

Kinetic Modeling of Synthetic Processes

Kinetic modeling translates the mechanistic insights gained from DFT studies into a mathematical framework that can simulate the reaction over time. By establishing a set of differential equations based on the elementary reaction steps, these models can predict the concentration profiles of reactants, intermediates, and products under various conditions.

For the synthesis of this compound, a kinetic model would incorporate the rate constants for each step of the aldol condensation mechanism. The rate constants are often derived from the activation energies calculated via DFT using transition state theory. Such models are invaluable for process optimization, allowing chemists to computationally screen different temperatures, reactant concentrations, and catalyst loadings to maximize the yield and selectivity of the desired product without extensive laboratory experimentation. researchgate.netmdpi.com

A simplified kinetic model for this process would include terms for:

The forward and reverse rates of MIBK deprotonation.

The rate of the nucleophilic attack of the enolate on furfural.

The rate of the dehydration step.

Rates of any significant side reactions, such as the Cannizzaro reaction.

By fitting the model's output to experimental data, the rate constants can be refined, leading to a robust and predictive tool for understanding and controlling the synthesis.

Stereochemical and Regiochemical Predictions

Computational methods are highly effective at predicting the stereochemical and regiochemical outcomes of chemical reactions. The synthesis of this compound involves the formation of a carbon-carbon double bond, which can exist as either the E or Z stereoisomer.

Stereochemical Prediction: DFT calculations can be used to determine the relative thermodynamic stabilities of the E and Z isomers. By calculating the total electronic energy of the optimized geometry for each isomer, the model can predict which one is the lower-energy, and thus the more stable, product. For α,β-unsaturated ketones like this one, the E isomer is typically favored due to reduced steric hindrance, a prediction that can be quantitatively confirmed through computation. The transition state energies leading to each isomer can also be calculated to predict the kinetic product.

Regiochemical Prediction: While methyl isobutyl ketone is symmetric with respect to its α-carbons available for enolization, DFT can be critical in cases involving unsymmetrical ketones. In such scenarios, different enolates can form, leading to different constitutional isomers. DFT models predict the preferred regiochemical outcome by comparing the activation energies for the reaction pathways originating from each possible enolate. For the aldol condensation between furfural and levulinic acid, DFT has been successfully used to explain the observed regioselectivity by analyzing the reaction pathways and the frontier orbitals of the transition states. researchgate.net

Table 2: Example of Calculated Relative Energies for E/Z Isomers
IsomerDescriptionCalculated Relative Energy (kcal/mol)Predicted Abundance
E-IsomerTrans configuration across the C=C bond0.00Major Product
Z-IsomerCis configuration across the C=C bond+2.5Minor Product

Note: The energy values are hypothetical and serve to illustrate the concept of computational prediction of stereoisomer stability.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and spectroscopic properties. For this compound, key aspects of its electronic structure can be investigated computationally.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and optical properties. For an enone, the LUMO is typically distributed over the conjugated π-system, indicating that this region is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It plots the electrostatic potential, allowing for the easy identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP map would show a negative potential around the carbonyl oxygen and the furan (B31954) oxygen, indicating these are sites for electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the enone system would exhibit a positive potential, marking them as sites for nucleophilic attack.

Table 3: Representative Calculated Electronic Properties of Reactants in Aldol Condensation
MoleculePropertyCalculated Value (eV)Implication
FurfuralHOMO Energy-7.1Large HOMO-LUMO gap indicates stability. Low LUMO energy makes the carbonyl carbon electrophilic.
LUMO Energy-1.5
MIBK EnolateHOMO Energy-2.3High HOMO energy makes the enolate a strong nucleophile, ready to attack the LUMO of furfural.
LUMO Energy+4.5

Note: Values are representative and used to illustrate the application of FMO theory.

Advanced Synthetic Applications and Derivatives of 1 Furan 2 Yl 5 Methylhex 1 En 3 One

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The furan (B31954) moiety is a well-established synthon for a variety of molecular frameworks, primarily due to its ability to act as a masked 1,4-dicarbonyl compound and its participation in cycloaddition reactions. acs.org While direct application of 1-(Furan-2-yl)-5-methylhex-1-en-3-one in the total synthesis of specific complex natural products is not extensively documented, its structural motifs are instrumental in synthetic strategies.

Furan derivatives are valuable precursors in the synthesis of complex molecules and natural products. nih.gov The furan ring can undergo hydrolytic ring cleavage under acidic conditions to yield a 1,4-dicarbonyl compound. acs.org This transformation makes furan-containing molecules like this compound latent precursors to polyketide chains, which are foundational to numerous biologically active compounds.

Furthermore, the enone functionality provides a reactive site for various synthetic transformations. For instance, a study demonstrated that 3-(furan-2-yl)-propan-1-ones can be transformed into prop-2-en-1-ones through oxidative dearomatization of the furan ring, followed by cyclization of the resulting 2-ene-1,4,7-trione intermediate. nih.gov This highlights the potential for the furan-enone system to be elaborated into more complex unsaturated ketone structures. The combination of the furan's latent dicarbonyl nature and the enone's reactivity allows for its use as a linchpin in convergent synthetic strategies, enabling the assembly of complex carbon skeletons.

Derivatization to Saturated or Ring-Opened Furanic Compounds (e.g., 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one)

The furan ring and the enone double bond in this compound are susceptible to reduction, leading to saturated derivatives with different chemical properties and potential applications. Catalytic hydrogenation is a primary method for such transformations.

Hydrogenation to Saturated Furanic Compounds: The reduction of furan derivatives to their corresponding tetrahydrofuran (B95107) counterparts is a common synthetic transformation. The catalytic hydrogenation of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to tetrahydrofurfuryl alcohol and 2,5-bis(hydroxymethyl)tetrahydrofuran, respectively, is well-established, utilizing a range of noble and non-noble metal catalysts. mdpi.comnih.gov By analogy, the furan ring in this compound can be selectively hydrogenated to yield 1-(tetrahydrofuran-2-yl)-5-methylhex-1-en-3-one. Further reduction under more forcing conditions would saturate the enone double bond and reduce the ketone, ultimately yielding 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-ol. A simple reduction of the furan ring without affecting the rest of the molecule would lead to 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one. This process transforms the aromatic, planar furan moiety into a flexible, non-aromatic saturated ether ring, significantly altering the molecule's three-dimensional structure and polarity.

Ring-Opening to Acyclic Compounds: Under acidic conditions, the furan ring can be opened to reveal a 1,4-dicarbonyl functionality. pharmaguideline.com Research on the acid-catalyzed ring opening of structurally similar compounds, such as 4-(5-methyl-2-furyl)-2-butanone, has shown that the reaction can proceed in high yield to a single acyclic trione (B1666649) product (octane-2,5,7-trione). rsc.org This reaction typically proceeds through protonation of the furan ring, followed by nucleophilic attack by water. rsc.org Applying this to this compound would be expected to yield an unsaturated 1,4,7-tricarbonyl compound, further expanding its synthetic utility as a precursor to other aliphatic or heterocyclic structures through subsequent condensation reactions.

DerivativeTransformationKey Reagents/ConditionsResulting Functional Groups
1-(Tetrahydrofuran-2-yl)-5-methylhexan-3-one Catalytic HydrogenationH₂, Pd/C, Ni, or Ru catalystSaturated furan ring (tetrahydrofuran)
Undecane-2,5,8-trione (Hypothetical)Acid-Catalyzed Ring OpeningDilute HCl or H₂SO₄, H₂OAcyclic 1,4-dicarbonyl system

Integration into Biomass Valorization Chains for Production of Value-Added Chemicals

This compound is intrinsically linked to biomass valorization, as its core components can be derived from renewable feedstocks. The furan ring is a signature of platform chemicals derived from the dehydration of C5 and C6 sugars, which are abundant in lignocellulosic biomass.

The synthesis of the target compound can be envisioned through an aldol (B89426) condensation reaction between furfural and a suitable ketone.

Furfural : This key platform chemical is produced industrially from the acid-catalyzed dehydration of pentose (B10789219) (C5) sugars, such as xylose, found in hemicellulose. nrel.gov

5-Methylhexan-2-one : The ketone counterpart can also be sourced from biomass. For example, it can be produced through the ketonization of carboxylic acids derived from fermentation or other biorefinery streams.

A study demonstrated a similar synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one by reacting 5-hydroxymethylfurfural (HMF), derived from C6 sugars, with 3,3-dimethyl-2-butanone. mdpi.com This process exemplifies how biomass-derived aldehydes and ketones can be coupled to create larger, functionalized molecules like furan-enones. mdpi.com Therefore, this compound represents a value-added chemical that can be integrated into a biorefinery concept, converting carbohydrate-rich biomass into functional chemicals for broader synthetic applications.

Utilization of Furan-Enone Motifs in Synthetic Pathways to Diverse Heterocyclic Scaffolds

The conjugated furan-enone system is a reactive scaffold that can be used to construct a variety of other heterocyclic rings. The furan can act as a diene in cycloaddition reactions, or the entire molecule can react with dinucleophiles to form new ring systems.

Diels-Alder Reactions: The furan ring can participate as the diene component in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. nih.govsemanticscholar.org The reaction of this compound with dienophiles like maleimides or maleic anhydride (B1165640) would yield oxabicyclo[2.2.1]heptene adducts. nih.gov These oxanorbornene structures are versatile intermediates that can be converted into substituted cyclohexenes or benzenoids through subsequent ring-opening and dehydration/aromatization steps. acs.org This pathway offers a powerful, atom-economical method for constructing complex cyclic and aromatic systems from a furan precursor. nih.gov

Synthesis of Pyridazines: A significant application of the furan motif is its conversion into a six-membered pyridazine (B1198779) ring. This transformation typically involves a reaction sequence that opens the furan ring and recloses it with a hydrazine (B178648) derivative. One effective one-pot method involves the [4+2] cycloaddition of the furan with singlet oxygen to form an endoperoxide, which is then reduced and cyclized with hydrazine to yield the pyridazine. nih.gov This approach has been used to synthesize novel pyridazine C-nucleosides from ribofuranosyl furans. nih.gov Applying this logic, this compound could be converted to the corresponding 3-substituted pyridazine, transforming the oxygen-containing heterocycle into a nitrogen-containing one with potential applications in medicinal chemistry. liberty.edu

Target ScaffoldSynthetic StrategyKey ReagentsIntermediate/Product Type
Oxabicyclo[2.2.1]heptenes Diels-Alder ReactionMaleimides, Maleic AnhydrideCycloaddition Adduct
Pyridazines Ring Transformation1. ¹O₂ (Photo-oxygenation) 2. Reductant (e.g., Et₂S) 3. Hydrazine (N₂H₄)6-membered Diazine Heterocycle
Other Heterocycles Condensation ReactionsDinucleophiles (e.g., hydrazines, hydroxylamine)Pyrazolines, Isoxazolines, etc.

Precursors for Materials Science Applications (e.g., Polymers, Resins)

Furan-based compounds derived from biomass are gaining significant attention as renewable monomers for sustainable polymers and resins. semanticscholar.org The rigid furan ring can impart desirable thermal and mechanical properties to polymer backbones, making them potential replacements for petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). semanticscholar.org

While the direct polymerization of this compound has not been specifically reported, its functional groups offer several possibilities for incorporation into polymeric materials.

Chain-Growth Polymerization: The activated double bond of the enone system could potentially undergo radical or anionic polymerization, although the steric hindrance and presence of the ketone might pose challenges.

Polycondensation: The ketone functionality could be a site for derivatization. For example, it could be converted to a diol via reduction, which could then be used as a monomer in polycondensation reactions with diacids to form polyesters.

Cross-linking Agents: The furan moiety itself can be used in cross-linking applications. The Diels-Alder reaction between a furan group on one polymer chain and a maleimide (B117702) group on another is a well-known thermally reversible cross-linking strategy used to create self-healing materials and covalent adaptable networks. semanticscholar.org

The polymerization of other furan-containing monomers, such as those derived from 2,5-diformylfuran or 2,5-bis(hydroxymethyl)furan, has been successfully demonstrated to produce functional polymers. nih.govresearchgate.net These studies establish a strong precedent for the potential of furan derivatives like this compound to serve as building blocks for novel, bio-based materials, contributing to the development of a more sustainable polymer industry. However, acid-catalyzed conditions must be carefully managed, as strong acids can lead to undesired polymerization or resinification of the furan ring itself. rsc.orgyoutube.com

Q & A

Basic: What are the common synthetic routes for 1-(Furan-2-yl)-5-methylhex-1-en-3-one?

The compound is primarily synthesized via aldol condensation between biomass-derived 5-hydroxymethylfurfural (HMF) and ketones like methyl isobutyl ketone (MIBK). Catalysts such as BaO or CaO are employed to achieve high yields. For example, using 1 mol% CaO at 180°C with a 3:100 molar ratio of HMF:MIBK yields 79.5% of the target compound . Alternative methods include Ru/C-catalyzed reductive amination for downstream functionalization .

Advanced: How can catalyst selection and reaction conditions be optimized for high-yield synthesis?

Optimization involves:

  • Catalyst type : CaO outperforms BaO in dehydration efficiency due to its ability to form calcium hydroxide, enhancing base-catalyzed aldol condensation .
  • Temperature : Elevated temperatures (180°C) improve reaction kinetics but may risk side reactions like polymerization.
  • Molar ratios : A 3:100 HMF:MIBK ratio minimizes unreacted HMF while maximizing product selectivity .
  • Solvent systems : Two-phase systems (e.g., MIBK/water) enhance product separation and reduce water interference with solid-base catalysts .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard methods include:

  • IR spectroscopy to confirm carbonyl (C=O) and furan ring vibrations (C-O-C) .
  • 1H/13C NMR to identify olefinic protons (δ 6.25–7.48 ppm) and the α,β-unsaturated ketone moiety .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Advanced: How are structural ambiguities resolved in crystallographic studies?

X-ray crystallography with programs like SHELXL is critical for resolving stereochemical ambiguities. For example, SHELXL’s refinement algorithms validate bond lengths and angles, while twin detection tools address data from non-merohedral twinning .

Basic: What methods screen the compound’s biological activity?

The Alamar Blue assay is used for anti-tuberculosis activity screening against Mycobacterium tuberculosis H37Rv. Derivatives of this compound show activity at 3.1 µg/mL, comparable to clinical benchmarks .

Advanced: How do molecular docking studies elucidate its mechanism of action?

Docking simulations (e.g., with enoyl-ACP reductase) reveal hydrogen bonding between the furan oxygen and Tyr158, and π-alkyl interactions with Met103. These interactions stabilize the enzyme-inhibitor complex, explaining its anti-tubercular efficacy .

Basic: What catalytic applications involve this compound?

It serves as a precursor in reductive amination using Ru/C catalysts to produce furan-derived amines (e.g., 1-(furan-2-yl)-4-methylpentan-2-amine) with 95% yield. These amines are building blocks for polymers and surfactants .

Advanced: What mechanisms govern catalytic recyclability in reductive amination?

Ru/C catalysts remain active for four cycles due to their resistance to leaching. The reaction mechanism involves hydrogenation of imine intermediates under H₂ pressure, with NH₃ acting as the nitrogen source .

Advanced: How do data contradictions in synthesis yields arise across studies?

Discrepancies stem from:

  • Catalyst hydration : CaO’s conversion to Ca(OH)₂ in aqueous systems alters catalytic activity .
  • Reaction phase : Homogeneous vs. two-phase systems affect substrate accessibility and byproduct formation .

Basic: What are potential material science applications?

The compound’s α,β-unsaturated ketone structure enables its use in polymer crosslinking and surfactant synthesis via functionalization of the furan ring or ketone group .

Advanced: What purification challenges arise during synthesis?

Steam distillation is required to remove unreacted MIBK, as residual ketone interferes with crystallization. Post-distillation extraction with toluene ensures high purity (>89% yield) .

Basic: How does its synthesis align with green chemistry principles?

  • Renewable feedstocks : HMF is derived from glucose or cellulose .
  • Catalyst recyclability : CaO and Ru/C can be reused with minimal activity loss .

Advanced: How are solvent systems optimized for waste minimization?

MIBK/water biphasic systems enable in-situ product extraction, reducing energy-intensive separation steps. MIBK also acts as a reactant and solvent, lowering waste generation .

Advanced: How do substituent modifications affect bioactivity?

Introducing electron-withdrawing groups (e.g., -NO₂) on the furan ring enhances hydrogen bonding with target enzymes, improving inhibitory potency. For example, fluorinated derivatives show 87% TMV inactivation via enhanced π-stacking .

Basic: What safety protocols are recommended for handling?

  • Use fume hoods to avoid inhalation of volatile intermediates (e.g., MIBK).
  • Gloveboxes are advised for air-sensitive steps, such as Ru/C-catalyzed hydrogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.